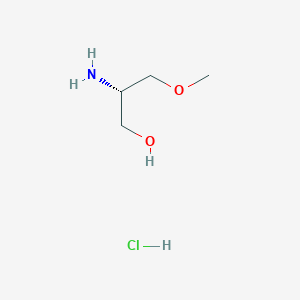

(S)-2-Amino-3-methoxypropan-1-ol HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-methoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPVWKZBILGKCT-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148278-94-8 | |

| Record name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride

Executive Summary

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis and drug development. Its specific stereochemistry and functional groups—a primary amine, a primary alcohol, and a methyl ether—make it a versatile synthon for creating complex molecular architectures. A thorough understanding of its physical properties is paramount for researchers and process chemists to ensure purity, consistency, and successful integration into synthetic workflows. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-2-Amino-3-methoxypropan-1-ol HCl and presents detailed, field-proven methodologies for their experimental determination. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.

Chemical Identity and Structure

A precise characterization begins with the unambiguous identification of the molecule. The structural and molecular details are fundamental to understanding its physical behavior.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | N/A |

| Molecular Formula | C₄H₁₂ClNO₂ | [1] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| CAS Number | 333743-96-7 | [1] |

| Canonical SMILES | COCC(N)CO.Cl | N/A |

Chemical Structure:

Figure 1: 2D Structure of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride

Core Physical Properties Summary

| Property | Value / Expected Characteristic | Experimental Section |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | To be determined experimentally | Section 4.1 |

| Solubility Profile | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents. | Section 4.2 |

| Specific Optical Rotation [α] | To be determined experimentally | Section 4.3 |

Experimental Methodologies for Physical Property Determination

The following sections provide detailed protocols for characterizing the physical properties of this compound. These methods are fundamental for quality control, purity assessment, and reaction optimization.

Melting Point Analysis

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically <1°C), whereas impurities will cause a depression and broadening of this range.[3] The methodology described below employs a two-step heating process to ensure both efficiency and accuracy.

Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours. Moisture can artificially depress the melting point.

-

Place a small amount of the dry sample on a watch glass and crush it into a fine powder using a spatula.

-

Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) of the sample enters the tube.

-

Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[4]

-

-

Instrument Setup (Modern Digital Apparatus, e.g., Mel-Temp):

-

Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a preliminary rapid determination is necessary.

-

Insert the prepared capillary tube into the sample holder of the apparatus.[5]

-

-

Approximate Melting Point Determination (if unknown):

-

Set a rapid heating ramp rate (e.g., 10-20°C per minute).[4]

-

Observe the sample and record the approximate temperature range at which it melts. This provides a target for the accurate measurement.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Melting Point Determination:

-

Set the starting temperature to 10-15°C below the approximate melting point found in the previous step.

-

Set a slow heating ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of the solid just disappears.[6]

-

The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

-

Caption: Calculation of specific rotation from experimental data.

Predicted Spectroscopic Characteristics

While experimental spectra should be acquired for definitive identification, the following provides the expected characteristics based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O (which would exchange the -OH and -NH₃⁺ protons), one would expect to see:

-

A singlet around 3.3-3.4 ppm (3H, -OCH₃).

-

A multiplet (likely a doublet of doublets) for the -CH₂O- group adjacent to the chiral center.

-

A multiplet for the chiral methine (-CH-NH₃⁺).

-

A multiplet for the -CH₂OH group.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band from 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

Strong, broad absorptions centered around 2500-3000 cm⁻¹ for the N-H stretching of the ammonium salt (R-NH₃⁺).

-

C-H stretching absorptions just below 3000 cm⁻¹.

-

A strong C-O stretching band around 1100-1150 cm⁻¹ for the ether and another for the alcohol.

-

Conclusion

The physical properties of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride are defining characteristics that dictate its handling, application, and quality. While some specific data points like the melting point and specific rotation require experimental determination, the methodologies provided in this guide offer a robust framework for any research, development, or quality control laboratory. Adherence to these detailed protocols will ensure the generation of accurate and reliable data, which is essential for the successful application of this valuable chiral building block in the synthesis of advanced chemical entities.

References

- CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. (2021). YouTube.

- Specific Rotation. (n.d.). Chemistry Steps.

- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). YouTube.

- Understanding Specific Rotation: A Key Property of Chiral Compounds. (n.d.). Science Mania.

- 2-AMINO-3-METHOXYPROPAN-1-OL HCL. (n.d.). CymitQuimica.

- Melting point determination. (n.d.). SSERC.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- Measuring the Melting Point. (2023). Westlab Canada.

- Melting point determination. (n.d.). University of Calgary.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Saddleback College.

- Determination of melting and boiling points. (n.d.). University of Technology, Iraq.

- Solubility. (n.d.). University of Toronto Scarborough.

- Solubility of Organic Compounds. (2023). University of Toronto.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Maryland.

- 1-Amino-3-methoxy-propan-2-olhydrochloride. (n.d.). Matrix Scientific.

Sources

- 1. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]

- 2. 60812-33-1 Cas No. | 1-Amino-3-methoxy-propan-2-olhydrochloride | Matrix Scientific [matrixscientific.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. westlab.com [westlab.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

(S)-2-Amino-3-methoxypropan-1-ol HCl chemical structure and stereochemistry

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl: Structure, Stereochemistry, and Synthetic Considerations

Abstract

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, make it a versatile intermediate for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical structure, the critical aspects of its stereochemistry, practical strategies for its synthesis and analysis, and its applications within the field of drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable insights into the utilization of this important chiral intermediate.

Introduction: The Significance of Chiral Amino Alcohols

In the landscape of modern drug discovery, chirality is a fundamental principle governing molecular recognition and biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically influence its efficacy, safety, and metabolic profile. Chiral intermediates, such as amino alcohols, are therefore indispensable tools for chemists aiming to construct stereochemically pure active pharmaceutical ingredients (APIs).[1] These compounds provide a pre-defined stereocenter, serving as a foundational scaffold upon which more complex molecular architectures can be built. (S)-2-Amino-3-methoxypropan-1-ol, as a member of this class, offers unique structural features that are highly sought after in the synthesis of novel therapeutic agents.

Molecular Profile of this compound

Chemical Structure and Nomenclature

The compound is systematically named (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. The "(2S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the second position of the propanol backbone. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify.

Caption: Figure 1: 2D representation of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 148278-94-8 | [2][3] |

| Molecular Formula | C₄H₁₂ClNO₂ | [2][4][5] |

| Molecular Weight | 141.6 g/mol | [2][4] |

| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | [2][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | [2][4] |

The Critical Role of Stereochemistry

Elucidation of the (S)-Configuration

The stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol is defined by the arrangement of substituents around the chiral carbon (C2). The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assign Priorities: The four groups attached to the chiral center are prioritized based on atomic number:

-

Priority 1: -OH (Oxygen, Z=8) - Note: This is part of the -CH₂OH group, but the primary comparison is the first atom attached. A more accurate CIP analysis looks at the full substituent: -NH₂ (Nitrogen, Z=7) is higher than the two carbons.

-

Correct CIP analysis at C2:

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -CH₂OH (Carbon attached to Oxygen)

-

Priority 3: -CH₂OCH₃ (Carbon attached to Oxygen, but further down)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points away from the viewer.

-

Determine Direction: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which corresponds to the (S) configuration.

Caption: Figure 2: Cahn-Ingold-Prelog priority assignment at the C2 stereocenter.

Importance of Enantiomeric Purity

In drug development, isolating a single enantiomer is often critical. The "unwanted" enantiomer may be inactive, less active, or, in the worst case, contribute to off-target effects and toxicity. Utilizing an enantiomerically pure starting material like this compound ensures that the desired stereochemistry is carried through the synthetic sequence, a concept known as chiral transfer. This practice is fundamental to modern pharmaceutical synthesis, ensuring the development of safer and more effective drugs.

Strategies for Stereoselective Synthesis

The preparation of enantiomerically pure amino alcohols can be achieved through various methods, including resolution of racemic mixtures, asymmetric synthesis, or derivation from the "chiral pool" of naturally occurring molecules like amino acids.[7][8]

Exemplary Synthetic Workflow

A common strategy for synthesizing chiral amino alcohols involves the modification of readily available chiral precursors. For instance, a plausible route could involve starting from a chiral amine and performing chemical transformations that preserve the stereocenter. The final step often involves forming the hydrochloride salt to aid in purification and handling.

Caption: Figure 3: A generalized workflow for the synthesis and isolation of the target compound.

Experimental Protocol: Synthesis via Ether Demethylation (Hypothetical Adaptation)

This protocol is adapted from general principles of ether cleavage reactions often used in synthetic chemistry, such as those described in patent literature for analogous compounds.[9][10]

Objective: To prepare this compound from a suitable precursor. This is an illustrative protocol and requires laboratory optimization.

Materials:

-

(S)-1,3-dimethoxypropan-2-amine (or similar protected precursor)

-

Concentrated Hydrochloric Acid (e.g., 37% aqueous)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Isopropanol

-

HCl gas or concentrated HCl

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting chiral amine precursor (1.0 eq).

-

Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid (e.g., 2.5-5.0 eq) to the flask. The addition may be exothermic; use an ice bath to maintain the temperature below 30°C.

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the cleavage of the ether group.

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture by adding 50% NaOH solution until the pH is strongly basic (pH ~14). This converts the ammonium salt to the free amine.

-

Isolation of Free Base: Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Amino-3-methoxypropan-1-ol free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated solution) while stirring.

-

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Validation

-

Structure Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

-

Purity Assessment: Determine chemical purity using HPLC or GC.

-

Stereochemical Integrity: Confirm the enantiomeric excess (ee%) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Discovery and Development

This compound is primarily used as a versatile building block or scaffold in the synthesis of more complex molecules.[5] Its utility stems from the presence of three distinct functional handles: the primary amine, the primary alcohol, and the methoxy ether. Each of these sites can be selectively modified to build molecular diversity.

-

Scaffold for Chiral Ligands: The amino alcohol motif is a privileged structure in chiral ligands used for asymmetric catalysis.

-

Intermediate for APIs: This compound can serve as a key fragment in the multi-step synthesis of active pharmaceutical ingredients. The specific stereocenter is crucial for ensuring the final drug molecule interacts correctly with its biological target. While specific blockbuster drugs containing this exact fragment are not prominently cited, its structural motif is common in many developmental and research compounds.[11][12]

Conclusion and Future Outlook

This compound is a high-value chiral intermediate whose importance is rooted in the fundamental principles of stereoselective synthesis and medicinal chemistry. Its well-defined structure and stereochemistry provide a reliable starting point for the construction of enantiomerically pure compounds, directly supporting the development of safer and more effective pharmaceuticals. As synthetic methodologies continue to advance, the demand for such versatile and stereochemically defined building blocks is expected to grow, further cementing its role in the pipeline of drug discovery and development.

References

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]

- 5. (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride | 2137068-64-3 | MKD06864 [biosynth.com]

- 6. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 9. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 10. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl

Introduction

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol derivative with significant potential in synthetic organic chemistry and drug development. Its structural features, including a primary amine, a primary alcohol, and a methoxy ether group, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-Amino-3-methoxypropan-1-ol HCl. While publicly available experimental spectra for this specific salt are scarce, this document leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Key Features

The hydrochloride salt of (S)-2-Amino-3-methoxypropan-1-ol possesses the chemical formula C₄H₁₂ClNO₂ and a molecular weight of approximately 141.6 g/mol [1][2]. The key structural features to be identified by spectroscopic methods are the primary ammonium group (-NH₃⁺), the primary alcohol (-CH₂OH), the methoxy group (-OCH₃), and the chiral center.

Figure 1: Chemical structure of (S)-2-Amino-3-methoxypropan-1-ol cation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the expected spectra are discussed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the ammonium salt will likely lead to broad signals for the amine and hydroxyl protons due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| -CH₂OH | ~3.7 - 3.9 | Doublet of doublets (dd) | J ≈ 11, 4 | 2H |

| -CH(NH₃⁺)- | ~3.3 - 3.5 | Multiplet (m) | - | 1H |

| -OCH₃ | ~3.4 | Singlet (s) | - | 3H |

| -CH₂OCH₃ | ~3.6 - 3.8 | Doublet of doublets (dd) | J ≈ 10, 5 | 2H |

| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet (br s) | - | 3H |

| -OH | ~4.5 - 5.5 | Broad singlet (br s) | - | 1H |

Interpretation of ¹H NMR Spectrum

-

-CH₂OH Protons: These two protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet, likely a doublet of doublets, in the range of 3.7-3.9 ppm.

-

-CH(NH₃⁺)- Proton: This proton is at the chiral center and will be coupled to the adjacent methylene protons, resulting in a multiplet around 3.3-3.5 ppm.

-

-OCH₃ Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.4 ppm.

-

-CH₂OCH₃ Protons: Similar to the hydroxyl-bearing methylene group, these two protons are diastereotopic and will present as a multiplet, likely a doublet of doublets, in the 3.6-3.8 ppm region.

-

-NH₃⁺ and -OH Protons: The protons on the nitrogen and oxygen atoms will be broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a protic solvent like D₂O, these signals would exchange and disappear.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₂OH | ~60 - 65 |

| -CH(NH₃⁺)- | ~50 - 55 |

| -OCH₃ | ~58 - 60 |

| -CH₂OCH₃ | ~70 - 75 |

Interpretation of ¹³C NMR Spectrum

-

-CH₂OH Carbon: The carbon atom of the primary alcohol is expected to resonate in the 60-65 ppm range.

-

-CH(NH₃⁺)- Carbon: The chiral carbon attached to the ammonium group will likely appear around 50-55 ppm.

-

-OCH₃ Carbon: The methoxy carbon signal is predicted to be in the 58-60 ppm region.

-

-CH₂OCH₃ Carbon: The carbon atom of the methylene group adjacent to the ether oxygen is expected to be the most downfield of the aliphatic carbons, appearing around 70-75 ppm.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3200 - 3500 | -OH | O-H stretch | Broad, Strong |

| 2800 - 3100 | -NH₃⁺ | N-H stretch | Broad, Strong |

| 2850 - 3000 | C-H | C-H stretch (aliphatic) | Medium-Strong |

| 1500 - 1600 | -NH₃⁺ | N-H bend | Medium |

| 1050 - 1150 | C-O | C-O stretch (ether & alcohol) | Strong |

| 1000 - 1250 | C-N | C-N stretch | Medium |

Interpretation of IR Spectrum

-

-OH and -NH₃⁺ Stretching: A very broad and intense band in the 3200-3500 cm⁻¹ region is expected due to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. Hydrogen bonding will contribute significantly to the broadening of this peak.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear as medium to strong bands in the 2850-3000 cm⁻¹ range.

-

-NH₃⁺ Bending: The N-H bending vibration of the primary ammonium group is expected to cause a medium intensity band around 1500-1600 cm⁻¹.

-

C-O Stretching: Strong absorption bands in the 1050-1150 cm⁻¹ region will be indicative of the C-O stretching from both the primary alcohol and the methoxy ether functional groups.

-

C-N Stretching: A medium intensity band in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would show the molecular ion of the free base.

Predicted Mass Spectrum Data (ESI+)

| m/z | Proposed Ion | Formula | Notes |

| 106.0862 | [M+H]⁺ | [C₄H₁₂NO₂]⁺ | Molecular ion of the free base |

| 88.0757 | [M+H - H₂O]⁺ | [C₄H₁₀NO]⁺ | Loss of water |

| 74.0600 | [M+H - CH₄O]⁺ | [C₃H₈NO]⁺ | Loss of methanol |

| 44.0495 | [CH₂=NH₂]⁺ | [CH₄N]⁺ | Common fragment for primary amines |

Note: The exact mass of the free base (C₄H₁₁NO₂) is 105.0790.

Interpretation of Mass Spectrum

-

Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 106.0862.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of small neutral molecules. The loss of water from the alcohol group would result in a fragment at m/z 88. The loss of methanol is also a plausible fragmentation pathway, leading to a peak at m/z 74. A characteristic fragment for primary amines is often observed at m/z 44, corresponding to [CH₂=NH₂]⁺.

Figure 3: A simplified predicted fragmentation pathway for (S)-2-Amino-3-methoxypropan-1-ol in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of this compound, researchers can confidently verify its structure, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

-

SpectraBase. (n.d.). 2-Amino-3-methoxy-1-phenyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). (r)-2-amino-3-methoxy-1-propanol hydrochloride. Retrieved from [Link]

Sources

Solubility of (S)-2-Amino-3-methoxypropan-1-ol HCl in different solvents

An In-depth Technical Guide to the Solubility of (S)-2-Amino-3-methoxypropan-1-ol HCl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride (HCl). As a chiral amino alcohol derivative, understanding its solubility profile is critical for applications ranging from synthetic chemistry to pharmaceutical formulation. This document synthesizes fundamental chemical principles with established experimental methodologies to offer researchers and drug development professionals a predictive and practical framework for handling this compound. We will explore the theoretical underpinnings of its solubility, provide a predictive analysis across a spectrum of common laboratory solvents, and detail a robust experimental protocol for empirical determination.

Introduction: The Molecular Profile of this compound

This compound is a molecule possessing multiple functional groups that dictate its physicochemical behavior. Its structure features a primary alcohol (-OH), a primary amine (-NH2), and an ether (-OCH3) moiety built upon a propane backbone. The provision of this compound as a hydrochloride salt is a deliberate and crucial modification. The basic amino group is protonated to form an ammonium chloride salt, a strategic choice to significantly enhance the compound's polarity and, consequently, its aqueous solubility.[1][2]

The interplay between the polar ionic salt, the hydrogen-bonding capable alcohol and amine groups, and the more hydrophobic methoxy and alkane portions of the molecule creates a nuanced solubility profile. A thorough understanding of this profile is a prerequisite for its effective use in:

-

Drug Development: Solubility is a key determinant of a drug's dissolution rate and bioavailability. Formulating a drug substance requires selecting appropriate solvent systems for oral, parenteral, or topical delivery.[1]

-

Process Chemistry: Efficient chemical synthesis, work-up, and purification (such as crystallization) are critically dependent on the differential solubility of reactants, products, and impurities in various solvent systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The Critical Role of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is the single most important factor governing the solubility of this compound. This transformation introduces a strong ionic character.

-

Free Base Form ((S)-2-Amino-3-methoxypropan-1-ol): A polar molecule capable of hydrogen bonding, but with no ionic charge. It would be expected to have moderate solubility in polar solvents.

-

Hydrochloride Salt Form: An ionic compound that dissociates in polar solvents into the protonated amine cation ([C4H12NO2]+) and a chloride anion (Cl-). This ionic nature dramatically increases its affinity for highly polar solvents, especially water. Salt formation is a widely used strategy to enhance the aqueous solubility of weakly basic drugs.[1][5]

Influence of Solvent Properties

The choice of solvent is paramount in determining the extent of dissolution.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds and are excellent hydrogen bond donors and acceptors. They are highly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Therefore, this compound is expected to exhibit its highest solubility in these solvents.[3][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack O-H bonds. They can effectively solvate the cation through dipole interactions but are less efficient at solvating the chloride anion compared to protic solvents. Good to moderate solubility is anticipated.

-

Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction. They are incapable of solvating the ionic salt or effectively interacting with the polar functional groups. Consequently, the compound is expected to be insoluble or very poorly soluble in these solvents.[3][6]

Effect of Temperature

For the majority of solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[3][4] This relationship is particularly useful for processes like recrystallization. However, the magnitude of this effect varies between different solute-solvent systems.

Effect of pH

The pH of the aqueous medium significantly influences the solubility of ionizable compounds. For a hydrochloride salt of a weak base, solubility is highest at acidic to neutral pH where the compound remains fully ionized. As the pH increases towards the pKa of the conjugate acid (the protonated amine), the equilibrium will shift, leading to the formation of the less soluble free base. This can result in precipitation if the concentration exceeds the intrinsic solubility of the free base. Conversely, at very low pH, the presence of a high concentration of chloride ions from the acidic medium can slightly decrease solubility due to the common ion effect.[7]

Predictive Solubility Profile

Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Excellent solvation of both cation and anion via ion-dipole forces and extensive hydrogen bonding. |

| Methanol | High | Similar to water, highly polar and an excellent hydrogen bond donor/acceptor. | |

| Ethanol | High to Moderate | Slightly less polar than methanol, but still very effective at solvating the ionic compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | High polarity effectively solvates the cation, but less effective for the anion. |

| Dimethylformamide (DMF) | Moderate | Similar mechanism to DMSO. | |

| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF, offering weaker solvation capabilities for ionic species. | |

| Less Polar | Acetone | Low | Moderate polarity but lacks strong hydrogen bonding or ion-solvating ability. |

| Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the ionic salt. | |

| Non-polar | Toluene | Insoluble | Non-polar nature provides no favorable interactions with the ionic solute.[6] |

| Hexane | Insoluble | A classic non-polar alkane solvent, incapable of dissolving polar or ionic compounds.[6] |

Experimental Determination of Equilibrium Solubility

While theoretical predictions are invaluable, empirical determination is essential for quantitative accuracy. The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.

Protocol: Shake-Flask Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a chosen solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent(s) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to confirm the time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with an appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Causality and Self-Validation

-

Why excess solid? The continuous presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.[4]

-

Why filtration/centrifugation? Any undissolved micro-particles in the analyzed sample will falsely elevate the measured solubility. Meticulous phase separation is non-negotiable for accuracy.

Molecular Interactions Driving Solubility

The high solubility of this compound in a polar protic solvent like water is a direct result of multiple, favorable intermolecular interactions that overcome the compound's crystal lattice energy.

Conclusion

The solubility of this compound is dominated by its ionic character, conferred by the hydrochloride salt of the primary amine. This makes it highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and largely insoluble in non-polar media. While this guide provides a robust theoretical and predictive framework, it must be emphasized that quantitative applications require careful empirical measurement. The detailed shake-flask protocol serves as a reliable starting point for researchers to generate the precise data needed for successful formulation, synthesis, and purification endeavors.

References

-

Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]

-

GeeksforGeeks. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]

-

Harnett, M., & Muhammad, N. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(10), 1460-1463. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Amar Raval. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Pokharkar, V., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2395. Retrieved from [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 30(4), 378-384. Retrieved from [Link]

-

Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. ResearchGate. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. Buy 3-(Methoxyamino)propan-1-ol [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Profile of (S)-2-Amino-3-methoxypropan-1-ol HCl: A Methodical Approach for Pharmaceutical Development

An In-depth Technical Guide

Executive Summary

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block whose thermal stability is a critical quality attribute in pharmaceutical development. Understanding its behavior under thermal stress is paramount for ensuring the safety, efficacy, and shelf-life of any active pharmaceutical ingredient (API) or drug product derived from it.[1][2] This technical guide outlines a systematic and scientifically grounded workflow for the comprehensive characterization of the thermal stability and decomposition pathways of this compound. We present detailed protocols for key thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and propose a potential decomposition mechanism based on fundamental chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust thermal hazard assessment for this and structurally related amino alcohol hydrochlorides.

Introduction: The Imperative of Thermal Stability

In pharmaceutical manufacturing and formulation, the thermal stability of a chemical entity is not merely a data point but a cornerstone of process safety, product stability, and regulatory compliance.[3] Amino alcohols, as a class of compounds, are widely utilized as key intermediates and starting materials. Their inherent functionalities—an amine and a hydroxyl group—can be susceptible to degradation under thermal stress. For (S)-2-Amino-3-methoxypropan-1-ol HCl, the hydrochloride salt form introduces an additional layer of complexity, with the potential for acid-catalyzed reactions upon heating.

A thorough understanding of its decomposition onset temperature, the energetics of decomposition, and the identity of evolved gases is essential for:

-

Defining Safe Handling and Storage Conditions: Prevents premature degradation and ensures product integrity.[2]

-

Guiding Process Development: Informs decisions on drying temperatures, milling procedures, and formulation techniques to avoid thermal excursions that could compromise the compound's purity.

-

Ensuring Lot-to-Lot Consistency: A consistent thermal profile serves as a quality control benchmark.

-

Predicting Incompatibilities: Data on thermal behavior helps in assessing potential interactions with excipients in a final drug formulation.[2]

This guide provides the framework for a proactive, data-driven investigation into these critical parameters.

Physicochemical Properties

A baseline understanding of the compound's properties is the first step in any analytical endeavor.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 141.6 g/mol | [4][5] |

| Appearance | Not available; typically a white to off-white solid | |

| Melting Point | Not available in reviewed literature | [4] |

| Boiling Point | Not available in reviewed literature | [4] |

| Purity | Typically available at ≥95% | [4] |

A Phased Approach to Thermal Analysis

A multi-technique approach is essential for building a comprehensive thermal profile. We recommend a logical workflow that progresses from broad screening to detailed characterization. Each step provides data that informs the subsequent analysis, ensuring an efficient and thorough investigation.

Caption: Recommended workflow for thermal stability analysis.

Phase 1: Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the foundational technique for assessing thermal stability.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] Our primary goal here is to determine the temperature at which the compound begins to lose mass, which signifies the onset of decomposition or desolvation.[6] We choose a nitrogen atmosphere to study the inherent thermal stability of the molecule, eliminating the variable of oxidative degradation which can be studied separately if needed.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature).

-

Sample Preparation: Place 3-5 mg of this compound into a clean, tared platinum or alumina crucible. An open pan is used to ensure unimpeded escape of any evolved gases.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time. Plot the results as percent mass loss vs. temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Td), typically calculated as the intersection of the baseline tangent with the tangent of the mass-loss curve. Note the temperature at 5% mass loss (T5%) as another key stability indicator.

Phase 2: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While TGA tells us when a material loses mass, DSC tells us how it absorbs or releases energy during heating. This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[8] It is invaluable for identifying melting points, solid-state transitions, and the nature of decomposition (endothermic vs. exothermic).[9] An exothermic decomposition is a significant safety red flag, indicating a potential for a runaway reaction.[10]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow evolved gases to escape, preventing pan rupture while maintaining a controlled atmosphere around the sample.

-

Atmosphere and Flow Rate: Use a nitrogen purge gas at 50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a temperature approximately 20-30°C above the decomposition onset (Td) observed in the TGA experiment. The heating rate should match the TGA experiment (10°C/min) for direct correlation.

-

-

Data Acquisition: Record the differential heat flow vs. temperature.

-

Data Analysis:

-

Identify any endothermic peaks, which may correspond to melting (Tm). Integrate the peak to determine the enthalpy of fusion (ΔHfus).

-

Identify any exothermic peaks, which indicate decomposition. Note the onset temperature and integrate the peak to quantify the decomposition energy (ΔHdecomp).

-

| Parameter | Technique | Anticipated Observation | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak prior to significant mass loss. | Defines the transition from solid to liquid phase; a key physical property. |

| Decomposition Onset (Td) | TGA | The temperature at which the first significant mass loss begins. | Represents the upper limit of the compound's short-term thermal stability. |

| Decomposition Event | DSC | A broad endotherm or exotherm following the melt. For amine hydrochlorides, this is often a complex, multi-step event. | Characterizes the energy release/absorption during decomposition. Exotherms require careful safety assessment. |

| Mass Loss Steps | TGA | One or more distinct mass loss steps. The first may correspond to the loss of HCl. | Provides clues about the decomposition mechanism and stoichiometry. |

Proposed Decomposition Pathway

Authoritative Grounding: Lacking direct experimental studies on this specific molecule, we propose a chemically logical decomposition pathway based on the known reactivity of amino alcohol hydrochlorides. The primary driving forces for decomposition are expected to be the release of volatile products like HCl, water, and ammonia, followed by fragmentation of the carbon skeleton.

-

Initial Salt Decomposition: The first thermal event is likely the dissociation of the hydrochloride salt, releasing hydrogen chloride gas. This is a common decomposition step for amine hydrochlorides.

-

Intramolecular Cyclization/Dehydration: The resulting free amino alcohol is unstable at elevated temperatures. It can undergo intramolecular cyclization via nucleophilic attack of the amine on the primary carbon bearing the hydroxyl group, eliminating water to form a substituted aziridine or morpholine derivative, though fragmentation is more likely. Alternatively, direct dehydration could occur.

-

C-O and C-N Bond Cleavage: The ether linkage (C-O-C) and the C-N bond are susceptible to cleavage, leading to the formation of smaller, volatile fragments such as formaldehyde, methoxyacetaldehyde, and ammonia.

Caption: Proposed thermal decomposition pathway.

To validate this proposed pathway, Evolved Gas Analysis (EGA) , typically using a TGA instrument coupled to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR), is strongly recommended. This would allow for the real-time identification of the gaseous products evolved at each mass loss step observed in the TGA thermogram, providing direct evidence for the fragmentation pattern.

Conclusion and Recommendations

The thermal analysis of this compound is a critical exercise in due diligence for pharmaceutical development. The methodical application of TGA and DSC, as outlined in this guide, provides the foundational data needed to establish its thermal stability profile.

Key takeaways for the drug development professional:

-

The onset of decomposition determined by TGA should be considered the maximum short-term temperature exposure limit for processing steps like drying or milling.

-

The nature of the decomposition (endothermic vs. exothermic) from DSC is a critical safety parameter. Any significant exotherm warrants a more detailed safety assessment, potentially using techniques like Accelerating Rate Calorimetry (ARC).

-

The proposed decomposition pathway highlights the potential release of corrosive (HCl) and reactive (aldehydes) species, which has implications for equipment selection and process safety management.

By following this structured, self-validating approach, researchers can confidently characterize the thermal properties of this compound, mitigating risks and ensuring the development of a safe, stable, and robust pharmaceutical product.

References

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)

- Improved Pharma. (2022). Thermogravimetric Analysis.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- AK Scientific, Inc. (n.d.).

- CymitQuimica. (n.d.). 2-AMINO-3-METHOXYPROPAN-1-OL HCL.

- NIH National Library of Medicine. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ACS Publications. (2025). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride.

- Wikipedia. (n.d.). Differential scanning calorimetry.

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. veeprho.com [veeprho.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. aksci.com [aksci.com]

- 5. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(S)-2-Amino-3-methoxypropan-1-ol HCl as a chiral building block

An In-Depth Technical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl: A Versatile Chiral Building Block

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2] The interaction between a drug and its biological target is highly specific, akin to a key fitting into a lock, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[2] This reality has propelled the demand for enantiomerically pure compounds, making chiral building blocks essential tools for modern synthetic chemists.[2]

Chiral building blocks are enantiomerically pure molecules used as starting materials to construct more complex, stereochemically defined targets.[] They offer an efficient strategy, often termed "chiral pool synthesis," which leverages the inherent chirality of readily available natural products like amino acids or terpenes, thereby avoiding complex asymmetric synthesis or costly resolution steps.[][4] Among these, chiral amino alcohols are a particularly valuable class, serving as versatile intermediates and precursors to chiral ligands for asymmetric catalysis.[][5]

This guide provides a detailed technical overview of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a functionalized chiral amino alcohol derived from the amino acid serine. We will explore its synthesis, physicochemical properties, and strategic applications, providing researchers and drug development professionals with the insights needed to effectively utilize this valuable synthetic tool.

Physicochemical Properties and Specifications

This compound is a stable, crystalline solid that serves as a precursor to the free amine. Its hydrochloride form enhances stability and simplifies handling. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | [6] |

| CAS Number | 148278-94-8 | [6] |

| Molecular Formula | C₄H₁₂ClNO₂ | [6][7] |

| Molecular Weight | 141.6 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties |

| Purity | Typically ≥95-97% | [7][8] |

| Canonical SMILES | COCC(CO)N.Cl | Inferred from structure |

| InChIKey | NIPVWKZBILGKCT-UHFFFAOYSA-N | [7] |

Synthesis: From Chiral Pool to Versatile Building Block

The most logical and efficient synthesis of (S)-2-Amino-3-methoxypropan-1-ol originates from the chiral pool, specifically from the natural amino acid L-Serine ((S)-2-Amino-3-hydroxypropanoic acid). The synthetic strategy involves two key transformations: O-methylation of the side-chain hydroxyl group followed by reduction of the carboxylic acid.

The causality behind this pathway is rooted in efficiency and stereochemical retention. Starting with enantiopure L-Serine ensures the final product retains the desired (S)-configuration. The reduction of a carboxylic acid or its ester derivative to a primary alcohol is a high-yielding and well-established transformation that does not affect the stereocenter.

Synthetic Pathway Overview

Caption: Synthetic pathway from L-Serine to the target compound.

Detailed Experimental Protocol: Synthesis from O-Methyl-L-Serine Methyl Ester

This protocol describes the reduction of the methyl ester of O-methyl-L-serine. The esterification of the amino acid is a standard prerequisite for reduction with milder agents like sodium borohydride. Using a more powerful reductant like LiAlH₄ could directly reduce the carboxylic acid, but requires stricter anhydrous conditions.

Objective: To synthesize (S)-2-Amino-3-methoxypropan-1-ol from its corresponding amino acid ester.

Materials:

-

(S)-2-Amino-3-methoxypropanoic acid methyl ester

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (S)-2-Amino-3-methoxypropanoic acid methyl ester (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Add sodium borohydride (NaBH₄, 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Iodine Addition: Prepare a solution of iodine (I₂, 1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-45 minutes. The choice of the NaBH₄/I₂ system provides an in-situ generation of borane (B₂H₆), which is highly effective for reducing esters.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose any excess reducing agent.

-

Work-up:

-

Remove the THF under reduced pressure.

-

Add saturated aqueous NaHCO₃ solution to the residue and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free amine as an oil.

-

-

Salt Formation & Purification:

-

Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

-

Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Self-Validation: The success of the synthesis is validated by the complete consumption of the starting ester (monitored by TLC/GC-MS) and characterization of the final product by NMR and mass spectrometry to confirm its structure and purity.

Applications in Asymmetric Synthesis and Drug Discovery

The trifunctional nature of (S)-2-Amino-3-methoxypropan-1-ol—containing a primary amine, a primary alcohol, and an ether group at a defined stereocenter—makes it a highly versatile building block.

Precursor for Chiral Ligands

Chiral amino alcohols are foundational in the synthesis of ligands for asymmetric catalysis.[9][10][11] The amine and alcohol moieties can be readily derivatized to form bidentate or tridentate ligands that coordinate with metal centers (e.g., Rh, Ru, Ir, Zn) to create a chiral environment.[10][12] These catalytic systems are crucial for reactions such as:

-

Asymmetric Hydrogenation: Creating chiral amines and alcohols.[12]

-

Enantioselective Additions: Such as the addition of organozinc reagents to aldehydes.[10][11]

-

Asymmetric Transfer Hydrogenation: A powerful method for producing chiral alcohols.

The methoxy group provides steric bulk and can influence the electronic properties of the resulting ligand, potentially fine-tuning its selectivity and activity.

Chiral Scaffold in Bioactive Molecules

The structural motif of (S)-2-Amino-3-methoxypropan-1-ol is present in or can be used to access scaffolds for various therapeutic agents. Its defined stereochemistry is critical for ensuring selective interaction with biological targets.[2] The primary amine and alcohol serve as handles for further molecular elaboration, allowing its incorporation into larger, more complex molecules through amide bond formation, etherification, or other standard transformations. This approach is central to building libraries of chiral compounds for hit-to-lead optimization in drug discovery programs.[2][13][14]

Workflow: From Building Block to Chiral Catalyst Application

Caption: Workflow for the application of the chiral building block.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a representative example of using a ligand derived from (S)-2-Amino-3-methoxypropan-1-ol in a classic C-C bond-forming reaction. For this example, we will assume the synthesis of an N-substituted derivative, for instance, N-benzyl-(S)-2-amino-3-methoxypropan-1-ol, as the chiral ligand.

Objective: To catalyze the enantioselective addition of diethylzinc to benzaldehyde to produce (S)-1-phenyl-1-propanol.

Materials:

-

N-benzyl-(S)-2-amino-3-methoxypropan-1-ol (chiral ligand)

-

Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)

-

Benzaldehyde, freshly distilled

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (0.1 equivalents) in anhydrous toluene.

-

Reaction Initiation: Add diethylzinc solution (2.2 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the chiral zinc-alkoxide complex. The formation of this rigid, well-defined complex is crucial for inducing high enantioselectivity.

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise, ensuring the temperature is maintained at 0 °C.

-

Reaction Progress: Stir the reaction mixture at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up:

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification and Analysis:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Trustworthiness through Validation: The protocol's reliability is confirmed by analyzing the final product. The chemical yield is determined gravimetrically after purification, while the stereochemical outcome (enantiomeric excess) is quantitatively measured by chiral chromatography, providing a direct measure of the catalyst's effectiveness.

Conclusion

This compound is a powerful and versatile chiral building block whose value is derived from its stereochemical purity, trifunctional nature, and direct lineage from the natural chiral pool. It provides a reliable and efficient starting point for the synthesis of sophisticated chiral ligands for asymmetric catalysis and for the construction of complex molecular architectures required in drug discovery. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of well-defined chiral building blocks like this one will remain a cornerstone of modern organic synthesis, enabling the efficient and precise creation of the next generation of therapeutic agents.

References

- Chiral Building Blocks in Asymmetric Synthesis Synthesis and Applications. (n.d.). Google Books.

- Electrochemical synthesis of chiral amines and amino acid derivatives - ACS Fall 2025. (n.d.). American Chemical Society.

- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

- Chiral Building Blocks Selection. (n.d.). Enamine.

- Reddy, K. L., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.

- Chiral Amino Acids Synthesis. (n.d.). Creative Peptides.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). National Institutes of Health (NIH).

- 2-Amino-3-methoxypropan-1-OL. (n.d.). PubChem.

- 2-AMINO-3-METHOXYPROPAN-1-OL HCL. (n.d.). CymitQuimica.

- Stepwise Catalytic Method Enables Diverse P(V) Stereochemistry. (2026, January 2). Bioengineer.org.

- ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.

- (2S)-2-amino-3-methoxypropan-1-ol (Cas 76733-35-2). (n.d.). Parchem.

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (n.d.). Google Patents.

- 2-Amino-3-methoxy-1-phenyl-1-propanol. (n.d.). SpectraBase.

- (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride. (n.d.). Biosynth.

- (S)-2-amino-3-methoxypropan-1-ol hydrochloride. (n.d.). ChemicalBook.

- 2-amino-3-(4-methoxyphenyl)-1-propanol. (2025, May 20). Chemical Synthesis Database.

- (S)-2-AMINO-3-METHOXY-PROPIONIC ACID HYDROCHLORIDE. (2025, August 8). ChemicalBook.

- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (n.d.). Google Patents.

- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis. (n.d.). Benchchem.

- (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. (n.d.). PubChem.

- (r)-2-amino-3-methoxy-1-propanol hydrochloride. (n.d.). PubChemLite.

- (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, 97% Purity. (n.d.). Strem.

- Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide. (n.d.). Benchchem.

- 1-Amino-3-methoxy-propan-2-olhydrochloride. (n.d.). Matrix Scientific.

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- Vidal-Ferran, A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Journal of Organic Chemistry.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). National Institutes of Health (NIH).

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI.

- Forgó, P., & Fülöp, F. (2020). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. Molecules.

- 1-amino-3-methoxypropan-2-ol. (n.d.). Santa Cruz Biotechnology.

- Brown, D. G., & Wobst, M. (2021). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry.

Sources

- 1. elmhurst.ecampus.com [elmhurst.ecampus.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 5. chimia.ch [chimia.ch]

- 6. 148278-94-8 CAS Manufactory [m.chemicalbook.com]

- 7. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

- 10. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemscene.com [chemscene.com]

- 14. mdpi.com [mdpi.com]

(S)-2-Amino-3-methoxypropan-1-ol HCl: A Versatile Chiral Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount, as a molecule's three-dimensional structure is intrinsically linked to its efficacy and safety. Chiral building blocks, which possess a defined stereochemistry, are fundamental to constructing these complex therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, a versatile chiral amino alcohol. We will dissect its structural attributes, showcase its application as both a foundational scaffold and a chiral auxiliary in the synthesis of novel therapeutics, and provide actionable experimental protocols for its utilization. This document is intended for medicinal chemists, researchers, and drug development scientists seeking to leverage advanced chiral synthons in their research endeavors.

The Strategic Importance of Chiral Building Blocks